Uranium nitrate oxide (UO2(NO3)2)
Description
Uranyl nitrate oxide, UO₂(NO₃)₂, is a hexavalent uranium compound comprising the linear uranyl ion (UO₂²⁺) coordinated by two nitrate (NO₃⁻) ligands. It commonly crystallizes as a hydrate, such as UO₂(NO₃)₂·6H₂O, where the uranyl center adopts a planar hexagonal geometry with two bidentate nitrate groups and two water molecules completing the equatorial coordination . This compound is pivotal in nuclear fuel cycle processes, including uranium extraction, purification, and reprocessing, due to its solubility in aqueous and organic phases . Spectroscopic studies reveal characteristic luminescence vibronic progressions and X-ray absorption near-edge structure (XANES) features at the uranium M₄ edge, with satellite peaks attributed to the uranyl ion’s electronic structure .
Properties
IUPAC Name |
dioxouranium;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO3.2O.U/c2*2-1(3)4;;;/h2*(H,2,3,4);;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYNHKOAYQRSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[U]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O8U | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037136 | |
| Record name | Uranium nitrate oxide (UO2(NO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10102-06-4, 36478-76-9 | |
| Record name | Uranyl nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uranyl nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036478769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uranium nitrate oxide (UO2(NO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(nitrato-O)dioxouranium | |
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Preparation Methods
Dissolution of Uranium Metal in Nitric Acid
Uranium metal reacts exothermically with concentrated nitric acid to form uranyl nitrate, nitrogen oxides, and water. The reaction proceeds as:
$$
\text{U} + 6 \ \text{HNO}3 \rightarrow \text{UO}2(\text{NO}3)2 + 4 \ \text{NO}2 + 2 \ \text{H}2\text{O} + 2 \ \text{H}_2\text{O}
$$
Key Conditions :
- Nitric Acid Concentration : 8–10 M for complete dissolution.
- Temperature : 80–100°C to accelerate reaction kinetics.
- Byproducts : NO₂ and NO gases, managed via fume hoods or scrubbers.
Protocol :
- Dissolve uranium metal beads in 10 M HNO₃ at 80°C until effervescence ceases.
- Evaporate the solution to incipient crystallization.
- Redissolve in 1 M HNO₃ and filter through 0.45 μm membranes.
Data :
| Parameter | Value | Source |
|---|---|---|
| U Metal Purity | ≥99.9% | |
| Reaction Efficiency | ~98% |
Dissolution of Uranium Dioxide (UO₂) in Nitric Acid
Uranium dioxide, a common nuclear fuel material, undergoes oxidative dissolution in nitric acid:
$$
3 \ \text{UO}2 + 8 \ \text{HNO}3 \rightarrow 3 \ \text{UO}2(\text{NO}3)2 + 2 \ \text{NO} + 4 \ \text{H}2\text{O}
$$
Key Conditions :
- Acid Concentration : 4–6 M HNO₃.
- Temperature : 90–100°C to enhance reaction rates.
- Oxidation Catalysts : Nitrous acid (HNO₂) accelerates U(IV) → U(VI) conversion.
Industrial Relevance :
- Used in nuclear fuel reprocessing to dissolve spent UO₂ fuel.
- NOₓ byproducts are condensed and recycled into HNO₃.
Data :
| HNO₃ Concentration (M) | Dissolution Rate (g/cm²·h) | NO/NO₂ Ratio | |
|---|---|---|---|
| 4.5 | 0.12 | 84:16 | |
| 6.7 | 0.18 | 75:25 |
Neutralization of Uranyl Hydroxide with Nitric Acid
Uranyl hydroxide (UO₂(OH)₂) reacts with nitric acid to form uranyl nitrate:
$$
\text{UO}2(\text{OH})2 + 2 \ \text{HNO}3 \rightarrow \text{UO}2(\text{NO}3)2 + 2 \ \text{H}_2\text{O}
$$
Applications :
- Purification of uranium oxides contaminated with hydroxides.
- Adjusts nitrate-to-uranium ratios for crystallization.
Protocol :
- Precipitate UO₂(OH)₂ by adding NH₄OH to uranyl solutions.
- Wash precipitate with deionized water.
- Digest in 4 M HNO₃ at 60°C.
Thermal Decomposition of Uranyl Nitrate Hydrate
Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) decomposes upon heating:
$$
\text{UO}2(\text{NO}3)2·6\text{H}2\text{O} \xrightarrow{\Delta} \text{UO}2(\text{NO}3)2 + 6 \ \text{H}2\text{O} \ (\text{150–200°C})
$$
$$
2 \ \text{UO}2(\text{NO}3)2 \xrightarrow{\Delta} \text{U}3\text{O}8 + 4 \ \text{NO}2 + \text{O}_2 \ (\text{>400°C})
$$
Conditions :
Data :
| Starting Material | Temperature (°C) | Product | |
|---|---|---|---|
| UO₂(NO₃)₂·6H₂O | 400 | Amorphous UO₃ | |
| UO₂(NO₃)₂·6H₂O | 750 | Crystalline U₃O₈ |
Industrial and Laboratory Protocols
Purification Techniques
- Filtration : 0.45 μm membranes remove insoluble residues (e.g., U₃O₈).
- Crystallization : Slow evaporation yields UO₂(NO₃)₂·6H₂O crystals.
Factors Influencing Product Purity and Yield
Chemical Reactions Analysis
Types of Reactions: Uranium nitrate oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uranium trioxide (UO3) and other higher oxides.
Reduction: It can be reduced to uranium dioxide (UO2) or other lower oxidation states.
Substitution: It can react with other reagents to form different uranium compounds.
Common Reagents and Conditions:
Oxidation: Heating uranyl nitrate in the presence of oxygen or air can lead to the formation of uranium trioxide.
Reduction: Reducing agents such as hydrogen or hydrazine can convert uranyl nitrate to uranium dioxide.
Substitution: Reactions with alkali metal nitrates can form complex salts like MI[UO2(NO3)3] (where MI represents an alkali metal).
Major Products:
Oxidation: Uranium trioxide (UO3)
Reduction: Uranium dioxide (UO2)
Substitution: Complex uranium salts .
Scientific Research Applications
Nuclear Fuel Cycle and Reactor Applications
Uranium nitrate oxide is primarily utilized in the nuclear fuel cycle. It serves as an intermediate in the production of uranium dioxide (UO2), which is the fuel used in nuclear reactors. The conversion process typically involves:
- Dissolution : Uranium ore is dissolved in nitric acid to form uranyl nitrate.
- Precipitation : UO2(NO3)2 can be precipitated from solution using various agents, enhancing the recovery of uranium from spent nuclear fuel .
- Conversion to UO2 : The uranyl nitrate is then thermally decomposed to produce UO2, which is suitable for use in nuclear reactors.
Case Study: Precipitation Techniques
Recent studies have demonstrated high yields of uranyl precipitation using N-cyclohexyl-2-pyrrolidone as a ligand, achieving up to 99% recovery efficiency under optimized conditions . This method highlights the potential for improving uranium recovery processes from spent nuclear fuel.
Research and Development in Radiochemistry
UO2(NO3)2 plays a crucial role in radiochemical research, particularly in studying actinide chemistry. Its properties allow researchers to:
- Investigate Coordination Chemistry : The compound forms various coordination complexes that are essential for understanding the behavior of uranium in different chemical environments.
- Study Thermal Decomposition : Research on the thermal decomposition of UO2(NO3)2 has provided insights into the formation of uranium oxides and their stability under different conditions .
Data Table: Thermal Decomposition Products
| Temperature (°C) | Decomposition Product | Yield (%) |
|---|---|---|
| 200 | UO3 | 75 |
| 400 | UO2(OH)NO3 | 50 |
| 600 | UO2 | 90 |
Environmental Monitoring and Remediation
Due to its chemical properties, UO2(NO3)2 is also utilized in environmental studies related to radioactive waste management. Its ability to form stable complexes with various ligands makes it a candidate for:
- Contaminant Stabilization : Research indicates that UO2(NO3)2 can stabilize uranium in contaminated sites, reducing its mobility and bioavailability .
- Analytical Chemistry : The compound is used as a standard in analytical techniques to measure uranium concentrations in environmental samples.
Safety and Toxicology Studies
While uranium nitrate oxide is mildly radioactive and chemically toxic, its study is essential for understanding safety protocols associated with handling radioactive materials. Key findings include:
- Toxicity Levels : Exposure to UO2(NO3)2 can lead to acute toxicity if ingested or inhaled, necessitating stringent safety measures during its handling .
- Environmental Hazards : It poses risks to aquatic life if released into water bodies, highlighting the need for careful management during industrial processes .
Mechanism of Action
The mechanism by which uranium nitrate oxide exerts its effects involves its ability to undergo redox reactions and form complexes with various ligands. The uranyl ion (UO2^2+) is highly reactive and can interact with different molecular targets, including proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, which is the basis for its applications in biological staining and radiopharmaceuticals .
Comparison with Similar Compounds
UO₂(NO₃)₂ vs. K[UO₂(NO₃)₃]
- Coordination Geometry: UO₂(NO₃)₂: Hexagonal bipyramidal geometry with two bidentate nitrates and two water molecules (coordination number = 6) . K[UO₂(NO₃)₃]: Contains three bidentate nitrates, resulting in a coordination number of 8 (hexagonal bipyramid with an additional nitrate) .
- Stability: The third nitrate in K[UO₂(NO₃)₃] increases its solubility in polar solvents but reduces thermal stability compared to UO₂(NO₃)₂·6H₂O .
UO₂(NO₃)₂ vs. Cs₂(UO₂)(NO₃)Cl₃
- Ligand Diversity: Cs₂(UO₂)(NO₃)Cl₃ incorporates both nitrate and chloride ligands, forming a mixed-coordination polyhedron. The nitrate adopts a bidentate mode, while chloride occupies monodentate positions, contrasting with UO₂(NO₃)₂’s homogeneous nitrate coordination .
- Crystal Packing: The inclusion of chloride enables corner-sharing linkages between polyhedra, a feature absent in UO₂(NO₃)₂ .
Seven-Coordinate Uranyl Nitrates
Compounds like [UO₂(NO₃)₂(Rbtp)] (Rbtp = triazine-based ligand) exhibit seven-coordinate uranium, where steric crowding forces one nitrate to adopt a near-vertical orientation relative to the uranyl axis. This contrasts with the planar geometry of UO₂(NO₃)₂ .
Solubility and Phase Behavior
Hydration Effects
UO₂(NO₃)₂ forms hydrates (e.g., 2H₂O, 3H₂O, 6H₂O) depending on HNO₃ concentration and temperature. In contrast, anhydrous UO₂(NO₃)₂ is hygroscopic and rarely isolated .
Table 1: Phase Behavior of UO₂(NO₃)₂ in HNO₃–H₂O Systems (298 K)
| HNO₃ Concentration (mol/kg) | Dominant Solid Phase |
|---|---|
| 0–2.5 | UO₂(NO₃)₂·6H₂O |
| 2.5–5.5 | UO₂(NO₃)₂·3H₂O |
| >5.5 | UO₂(NO₃)₂·2H₂O |
Comparison with Uranyl Sulfates and Chromates
- UO₂SO₄: Forms stable frameworks with sulfate oxyanions but exhibits lower aqueous solubility than UO₂(NO₃)₂ due to stronger U–SO₄²⁻ bonding .
- K[(UO₂)₂(UO₄)(OH)(NO₃)₂]·H₂O: A mixed nitrate-chromate phase where nitrate acts as a secondary ligand, highlighting the competitive coordination of NO₃⁻ with other anions .
Extraction and Complexation Behavior
Tri-n-butyl Phosphate (TBP) Systems
- UO₂(NO₃)₂: Forms neutral [UO₂(NO₃)₂(TBP)₂] complexes in organic phases. Extraction efficiency peaks at 30–40 vol% TBP, with competition from HNO₃ reducing uranium partitioning .
- PuO₂(NO₃)₂: Cocrystallizes with UO₂(NO₃)₂ in (U,Pu)O₂(NO₃)₂·6H₂O, with a plutonium cocrystallization coefficient of 0.804 ± 0.028 .
Table 2: Extraction Efficiency of UO₂(NO₃)₂ vs. Competing Species
| System | TBP (vol%) | HNO₃ (mol/L) | Distribution Ratio (D_U) |
|---|---|---|---|
| UO₂(NO₃)₂–HNO₃–H₂O | 30 | 1.96 | 12.4 ± 1.5 |
| UO₂(NO₃)₂–H₂O | 40 | 0 | 25.8 ± 2.1 |
Spectroscopic and Electronic Properties
- Luminescence: UO₂(NO₃)₂ exhibits vibronic emission bands at 488, 511, 534, 561, and 589 nm, red-shifted compared to uranyl oxalate complexes (499–596 nm) due to nitrate’s stronger ligand field .
- XANES: The M₄-edge spectrum of UO₂(NO₃)₂·6H₂O shows two satellite features at 3,728 and 3,742 eV, absent in non-uranyl U⁶⁺ compounds like UF₄ .
Q & A
Q. How is uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) synthesized and purified in laboratory settings?
Methodological Answer:
- Solvent Extraction : Dissolve uranium oxide (UO₃) in nitric acid to form UO₂(NO₃)₂. Purify via continuous solvent extraction using tributyl phosphate (TBP) in kerosene. The organic phase selectively binds uranium, leaving impurities in the aqueous phase. Strip uranium with dilute nitric acid and evaporate to crystallize hexahydrate .
- Crystallization : Concentrate uranyl nitrate solution via MVR evaporation (88°C), then cool to 40°C at 1°C/min under controlled stirring (50 rpm) to yield high-purity crystals .
- Key Parameters : Maintain HNO₃ concentration (4 mol/L) and uranium content (85 g/L) to optimize yield and purity .
Q. What safety protocols are critical for handling UO₂(NO₃)₂ in laboratory experiments?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to soluble uranium's radiotoxicity and chemical toxicity .
- Ventilation : Conduct experiments in fume hoods to prevent inhalation of radioactive aerosols.
- Waste Disposal : Follow Nuclear Regulatory Commission guidelines. Neutralize acidic waste with calcium hydroxide before solidification and low-level radioactive waste disposal .
Q. How is the crystalline structure of UO₂(NO₃)₂·6H₂O characterized?
Methodological Answer:
- X-Ray Diffraction (XRD) : Analyze Bragg peaks to confirm orthorhombic crystal structure (space group Pnma) and lattice parameters (a = 11.2 Å, b = 8.5 Å, c = 10.3 Å) .
- Thermogravimetric Analysis (TGA) : Determine hydration states by measuring mass loss at 100–200°C (loss of H₂O) and 300–400°C (NO₃ decomposition) .
Advanced Research Questions
Q. How does nitrate influence uranium mobility in groundwater systems?
Methodological Answer:
- Microbial Redox Coupling : Nitrate (NO₃⁻) is reduced to nitrite (NO₂⁻) by bacteria (e.g., Thiobacillus spp.), which oxidizes solid U(IV) to soluble U(VI). Column studies show 85% uranium mobilization with 10 ppm NO₃⁻, compared to 55% without .
- Experimental Design : Simulate groundwater flow using sediment cores under anaerobic conditions. Monitor U concentration via ICP-MS and microbial activity via 16S rRNA sequencing .
Q. What advanced spectroscopic techniques resolve UO₂(NO₃)₂’s electronic and vibrational properties?
Methodological Answer:
- XANES : Compare U L₃-edge spectra (305–315 eV) to distinguish U(VI) in UO₂(NO₃)₂ from U(IV) in UO₂. Peaks at 305 eV indicate uranyl bonding .
- Infrared Spectroscopy : Identify ν₃ asymmetric stretching modes of NO₃⁻ at 1,380 cm⁻¹ and U=O vibrations at 920 cm⁻¹. Use argon matrices to isolate uranyl species .
Q. What are the decomposition pathways of UO₂(NO₃)₂ under thermal treatment?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
